molecular formula C14H21NO4 B3323656 tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate CAS No. 167082-56-6

tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate

Cat. No. B3323656
CAS RN: 167082-56-6
M. Wt: 267.32 g/mol
InChI Key: WEIHMMMBXBQYNT-UHFFFAOYSA-N
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Description

“tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate” is a research compound . It has a molecular formula of C14H21NO4 and a molecular weight of 267.33 g/mol . It is usually available in powder form .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate” is C14H21NO4 . Its average mass is 251.321 Da and its monoisotopic mass is 251.152145 Da .


Physical And Chemical Properties Analysis

“tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate” is a powder . It has a molecular weight of 251.32 g/mol.

Scientific Research Applications

Synthesis and Pharmacological Properties

tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate and its derivatives have been a subject of research due to their pharmacological properties. Some novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including tert-butyl derivatives, have shown potential in antiarrhythmic and hypotensive activities. Specifically, certain compounds exhibited strong hypotensive action and antiarrhythmic activity comparable to established drugs like Propranolol (Chalina, Chakarova, & Staneva, 1998).

Chemical Synthesis and Application

The compound has been used in the synthesis of various chemical structures. For instance, enantioselective synthesis processes involving tert-butyl derivatives have been developed for producing 2-substituted 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids (Arvanitis et al., 1998). Additionally, the tert-butyl carbamate derivatives have been studied for their ability to undergo metalation between nitrogen and silicon, demonstrating their utility in synthesizing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Role in Organic Synthesis

In organic synthesis, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of N-(Boc) nitrone equivalents, have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds are significant as building blocks in organic synthesis due to their transformation into N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).

Catalytic Applications

The tert-butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate has also been employed in enzymatic kinetic resolution processes. For instance, its derivative was resolved via lipase-catalyzed transesterification, leading to optically pure enantiomers. Thisdemonstrates its role in chiral synthesis and the production of specific enantiomers for further chemical applications (Piovan, Pasquini, & Andrade, 2011).

Crystal Structure Analysis

Research has also focused on the crystal structure analysis of tert-butyl carbamate derivatives. Studies have been conducted to understand the molecular arrangement, hydrogen bonding, and other structural characteristics of these compounds. This information is crucial for the development of new materials and understanding the interaction of molecules at a fundamental level (Baillargeon et al., 2017).

Intermediate in Synthesis of Biologically Active Compounds

tert-Butyl carbamate derivatives have been used as intermediates in the synthesis of biologically active compounds. For example, they have been utilized in the synthesis of natural product analogs with cytotoxic activity against human carcinoma cell lines, demonstrating their importance in medicinal chemistry and drug development (Tang et al., 2014).

Safety and Hazards

The safety information for “tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIHMMMBXBQYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.